Cas no 1603384-42-4 (1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)

1-ヨード-2-(3,3,3-トリフルオロプロポキシ)シクロヘプタンは、ヨード基とトリフルオロプロポキシ基を有するシクロヘプタン誘導体です。この化合物は、有機合成において有用な中間体として機能し、特にフッ素含有官能基の導入や複雑な骨格構築に応用可能です。トリフルオロメチル基の高い電子求引性により、分子の極性や反応性を調整できる点が特徴です。また、ヨード基はパラジウム触媒を用いたカップリング反応など、多様な変換が可能なため、医農薬品や機能性材料の合成経路において重要な役割を果たします。安定性と反応性のバランスが良く、精密合成に適した性質を有しています。

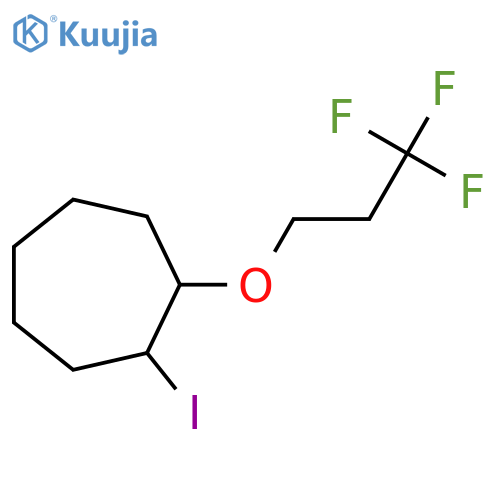

1603384-42-4 structure

商品名:1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane 化学的及び物理的性質

名前と識別子

-

- 1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane

- EN300-1132904

- 1603384-42-4

-

- インチ: 1S/C10H16F3IO/c11-10(12,13)6-7-15-9-5-3-1-2-4-8(9)14/h8-9H,1-7H2

- InChIKey: XGACRDNIZPJMQX-UHFFFAOYSA-N

- ほほえんだ: IC1CCCCCC1OCCC(F)(F)F

計算された属性

- せいみつぶんしりょう: 336.01980g/mol

- どういたいしつりょう: 336.01980g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 9.2Ų

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1132904-0.05g |

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |

1603384-42-4 | 95% | 0.05g |

$888.0 | 2023-10-26 | |

| Enamine | EN300-1132904-1.0g |

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |

1603384-42-4 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1132904-5g |

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |

1603384-42-4 | 95% | 5g |

$3065.0 | 2023-10-26 | |

| Enamine | EN300-1132904-0.25g |

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |

1603384-42-4 | 95% | 0.25g |

$972.0 | 2023-10-26 | |

| Enamine | EN300-1132904-0.5g |

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |

1603384-42-4 | 95% | 0.5g |

$1014.0 | 2023-10-26 | |

| Enamine | EN300-1132904-0.1g |

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |

1603384-42-4 | 95% | 0.1g |

$930.0 | 2023-10-26 | |

| Enamine | EN300-1132904-10g |

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |

1603384-42-4 | 95% | 10g |

$4545.0 | 2023-10-26 | |

| Enamine | EN300-1132904-2.5g |

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |

1603384-42-4 | 95% | 2.5g |

$2071.0 | 2023-10-26 | |

| Enamine | EN300-1132904-1g |

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |

1603384-42-4 | 95% | 1g |

$1057.0 | 2023-10-26 |

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

1603384-42-4 (1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量